molecular formula C19H23ClN2O5S2 B11271353 N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide

N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide

Cat. No.: B11271353
M. Wt: 459.0 g/mol
InChI Key: BKXBQKUGWJQXKT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorinated dimethoxyphenyl group, a thiophene ring, and a sulfonamide group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.

    Attachment of the Piperidine Moiety: The piperidine group is attached via a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a piperidine derivative.

    Final Assembly: The final compound is assembled by coupling the chlorinated dimethoxyphenyl group with the thiophene sulfonamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its sulfonamide group is known to interact with enzymes and receptors, making it a candidate for enzyme inhibition studies.

Medicine

In medicine, N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide could be explored for its potential therapeutic effects. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be investigated for similar activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity. The piperidine moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(morpholin-4-YL)ethyl]thiophene-2-sulfonamide: Similar structure but with a morpholine ring instead of piperidine.

    N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-YL)ethyl]thiophene-2-sulfonamide: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the piperidine ring could influence its pharmacokinetic properties, such as solubility and membrane permeability, making it a unique candidate for further research.

Properties

Molecular Formula

C19H23ClN2O5S2

Molecular Weight

459.0 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C19H23ClN2O5S2/c1-26-16-12-17(27-2)15(11-14(16)20)21-29(24,25)19-7-6-13(28-19)10-18(23)22-8-4-3-5-9-22/h6-7,11-12,21H,3-5,8-10H2,1-2H3

InChI Key

BKXBQKUGWJQXKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)CC(=O)N3CCCCC3)Cl)OC

Origin of Product

United States

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